molecular formula C22H21NO4S B13989571 n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine CAS No. 19711-94-5

n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine

Cat. No.: B13989571
CAS No.: 19711-94-5
M. Wt: 395.5 g/mol
InChI Key: CJTXEFRZDAICEV-UHFFFAOYSA-N
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Description

n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine is a chemical compound with the molecular formula C19H17NO2S It is a derivative of alanine, featuring a biphenyl group and a sulfonyl group attached to the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine involves its interaction with specific molecular targets. The biphenyl and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine is unique due to its specific combination of biphenyl and sulfonyl groups attached to alanine. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

19711-94-5

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

2-(N-(4-methylphenyl)sulfonyl-2-phenylanilino)propanoic acid

InChI

InChI=1S/C22H21NO4S/c1-16-12-14-19(15-13-16)28(26,27)23(17(2)22(24)25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15,17H,1-2H3,(H,24,25)

InChI Key

CJTXEFRZDAICEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2C3=CC=CC=C3)C(C)C(=O)O

Origin of Product

United States

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